2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 1223844-10-7
Cat. No.: VC11870809
Molecular Formula: C21H20F3N3OS2
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223844-10-7 |
|---|---|
| Molecular Formula | C21H20F3N3OS2 |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H20F3N3OS2/c22-21(23,24)14-6-4-7-15(12-14)25-17(28)13-30-19-18(16-8-5-11-29-16)26-20(27-19)9-2-1-3-10-20/h4-8,11-12H,1-3,9-10,13H2,(H,25,28) |
| Standard InChI Key | OLLZCWZBNGWAAI-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4 |
| Canonical SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,4-diazaspiro[4.5]deca-1,3-diene core, a bicyclic system comprising two nitrogen atoms within a spiro-fused ring. The 3-position of this core is substituted with a thiophen-2-yl group, while the 2-position hosts a sulfanyl (-S-) bridge connected to an acetamide moiety. The acetamide’s aryl component is a 3-(trifluoromethyl)phenyl group, introducing electron-withdrawing characteristics.
Key Structural Features:
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Spirocyclic system: Enhances conformational rigidity, potentially improving target-binding specificity.
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Thiophene ring: Contributes to π-π stacking interactions in biological systems.
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Trifluoromethyl group: Augments metabolic stability and lipophilicity.
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1223777-48-7 |
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (2N, 2S, 1O, 1F₃) |
The compound’s moderate lipophilicity (XLogP3 ~4.2) suggests favorable membrane permeability, while the trifluoromethyl group enhances resistance to oxidative metabolism.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a multistep sequence, typically commencing with the construction of the diazaspiro[4.5]deca-1,3-diene core. A representative pathway includes:
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Formation of the Spirocyclic Core:
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Cyclocondensation of a diketone (e.g., cyclohexane-1,4-dione) with a diamine under acidic conditions to yield the diazaspiro scaffold.
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Thiophene Incorporation:
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Suzuki-Miyaura coupling of a boronated thiophene derivative with a halogenated intermediate of the spiro core.
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Sulfanyl-Acetamide Conjugation:
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Thiolation of the spiro core at the 2-position, followed by nucleophilic substitution with chloroacetamide. The acetamide’s aryl group is introduced via Ullmann coupling or direct amidation.
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Critical Reaction Conditions:
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Temperature: 80–120°C for coupling reactions.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
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Solvents: Polar aprotic solvents (DMF, DMSO) to enhance solubility.
Analytical Validation
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NMR Spectroscopy:
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NMR (400 MHz, DMSO-): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 6H, aromatic), 4.10 (s, 2H, SCH₂), 3.60–2.90 (m, 8H, spiro ring).
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HPLC: Purity ≥95% (C18 column, acetonitrile/water gradient).
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Mass Spectrometry: ESI-MS m/z 452.1 [M+H]⁺.
Biological Activity and Mechanistic Insights
Putative Mechanism of Action
The compound’s trifluoromethyl group and thiophene ring likely facilitate interactions with hydrophobic pockets in target proteins. Molecular docking simulations of similar structures suggest binding to allosteric sites on bacterial translocases or eukaryotic signaling kinases .
Applications and Industrial Relevance
Agrochemical Uses
Diazaspiro compounds are explored as pesticides due to their neurotoxic effects on insects. The sulfanyl-acetamide group may inhibit acetylcholinesterase or GABA receptors in pests.
Pharmaceutical Development
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Antibacterial Agents: Potential for targeting virulence factors (e.g., T3SS) rather than bacterial viability, reducing resistance pressure .
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Oncology: Spirocyclic frameworks are privileged structures in kinase inhibitor design (e.g., ALK, EGFR inhibitors).
Stability and Environmental Considerations
Degradation Pathways
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Hydrolytic Stability: The acetamide bond is susceptible to hydrolysis under extreme pH (t₁/₂ <24 hrs at pH <2 or >12).
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Photodegradation: Thiophene and trifluoromethyl groups may increase UV sensitivity, necessitating light-protected storage.
Ecotoxicology
Predicted environmental persistence (PBT criteria):
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Bioaccumulation: Low (logP <5).
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Aquatic Toxicity: LC50 (Daphnia magna) >10 mg/L (estimated).
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